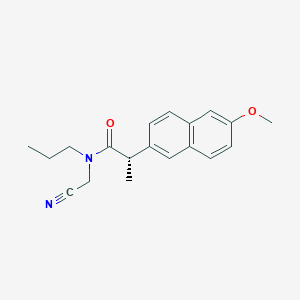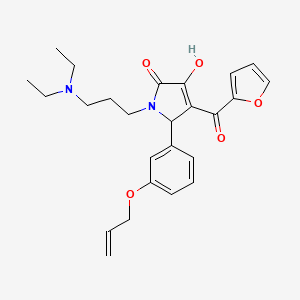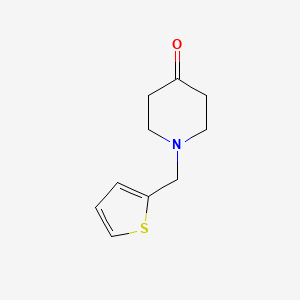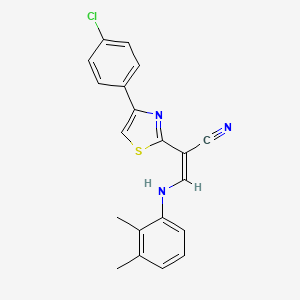
N-(4-cloro-3-nitrofenil)-1-(3-nitrobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClN4O6 and its molecular weight is 428.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Propiedades Anticancerígenas: Los investigadores han explorado el potencial de este compuesto como agente anticancerígeno. Su estructura única y los grupos nitro pueden interferir con las vías de crecimiento de las células cancerosas, lo que lo convierte en un candidato para una mayor investigación en terapia contra el cáncer .
- Inhibición de la Enzima Convertidora de Angiotensina (ECA): El andamiaje de dihidropiridina se asocia con la inhibición de la ECA, lo cual es relevante en el manejo de la hipertensión y las enfermedades cardiovasculares. Estudios adicionales podrían explorar su eficacia como inhibidor de la ECA .
Síntesis Orgánica y Reacciones Químicas
- Bloque de Construcción para Compuestos Heterocíclicos: El núcleo de dihidropiridina del compuesto puede servir como un bloque de construcción versátil para sintetizar varios compuestos heterocíclicos. Los investigadores pueden modificar sus sustituyentes para crear estructuras novedosas para el descubrimiento de fármacos o la ciencia de los materiales .
Ciencia de los Materiales y Nanotecnología
- Aplicaciones Fotónicas: Los grupos nitrofenilo en el compuesto pueden contribuir a sus propiedades ópticas. Los investigadores podrían explorar su uso en dispositivos fotónicos, como sensores o materiales emisores de luz .
- Electrónica Molecular: La investigación de las propiedades electrónicas de este compuesto podría conducir a aplicaciones en electrónica molecular, incluidos semiconductores orgánicos o polímeros conductores .
Química Ambiental
- Detección de Contaminantes: La reactividad del compuesto y su potencial para cambios de color lo hacen interesante para detectar contaminantes ambientales. Los investigadores podrían desarrollar sensores basados en su interacción con analitos específicos .
Estudios Biológicos
- Estudios de Inhibición Enzimática: Los investigadores podrían explorar su interacción con enzimas, como proteasas o quinasas, para comprender sus efectos biológicos y sus posibles aplicaciones terapéuticas .
- Imágenes Celulares y Etiquetado: Las propiedades fluorescentes del compuesto podrían aprovecharse para estudios de imágenes o etiquetado celular en investigación biológica .
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O6/c20-16-7-6-13(10-17(16)24(29)30)21-18(25)15-5-2-8-22(19(15)26)11-12-3-1-4-14(9-12)23(27)28/h1-10H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMIAFSTDKCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
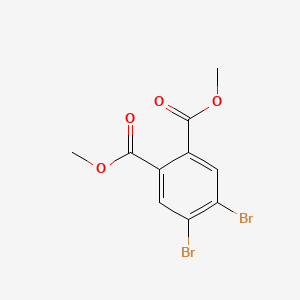

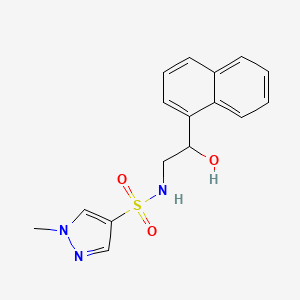
![2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2473361.png)
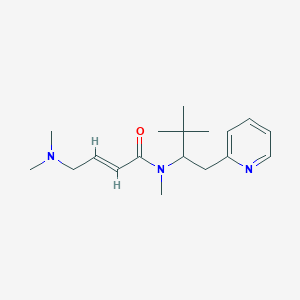
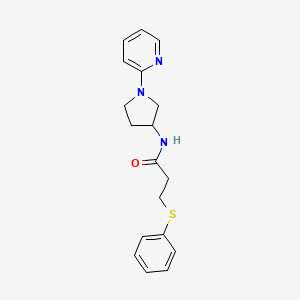
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

